Methylphenyldiacetoxysilane

Optical silicones Refractive index engineering LED encapsulation

Methylphenyldiacetoxysilane (MPDAS, CAS 17998-91-3) is a difunctional organosilane crosslinker of formula (CH₃)(C₆H₅)Si(OCOCH₃)₂, bearing one methyl and one phenyl substituent on silicon alongside two hydrolytically labile acetoxy groups. It belongs to the acetoxysilane subclass of moisture-cure silicone crosslinkers, which are distinguished from alkoxysilanes by faster hydrolysis kinetics driven by the superior leaving-group ability of acetate.

Molecular Formula C11H14O4Si
Molecular Weight 238.31 g/mol
CAS No. 17998-91-3
Cat. No. B102133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylphenyldiacetoxysilane
CAS17998-91-3
Molecular FormulaC11H14O4Si
Molecular Weight238.31 g/mol
Structural Identifiers
SMILESCC(=O)O[Si](C)(C1=CC=CC=C1)OC(=O)C
InChIInChI=1S/C11H14O4Si/c1-9(12)14-16(3,15-10(2)13)11-7-5-4-6-8-11/h4-8H,1-3H3
InChIKeyAWFOOUAPWFZKQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylphenyldiacetoxysilane (CAS 17998-91-3): Difunctional Acetoxysilane Crosslinker Baseline Properties for Procurement Screening


Methylphenyldiacetoxysilane (MPDAS, CAS 17998-91-3) is a difunctional organosilane crosslinker of formula (CH₃)(C₆H₅)Si(OCOCH₃)₂, bearing one methyl and one phenyl substituent on silicon alongside two hydrolytically labile acetoxy groups . It belongs to the acetoxysilane subclass of moisture-cure silicone crosslinkers, which are distinguished from alkoxysilanes by faster hydrolysis kinetics driven by the superior leaving-group ability of acetate [1]. With a density of 1.11 g/cm³, a boiling point of 267.2 °C (760 mmHg), and a refractive index of 1.492, MPDAS occupies a distinct physicochemical space among commercially available acetoxysilanes . Its primary application is as a crosslinker and adhesion promoter in one-component, room-temperature-vulcanizing (RTV-1) silicone sealants and elastomers, where the diacetoxy functionality yields linear chain extension and controlled crosslink density, in contrast to the dense network formation of triacetoxy analogs [1][2].

1
Workflow
RTV-1 moisture-cure silicone sealant and elastomer formulations
2
Selection Logic
Difunctional acetoxysilane for linear chain extension with controlled crosslink density
3
Use Context
Phenyl-bearing crosslinker for optical clarity, index-matching, and thermal stability applications

Why Methylphenyldiacetoxysilane Cannot Be Directly Replaced by Generic Acetoxysilane Crosslinkers in RTV Silicone Formulations


Acetoxysilane crosslinkers are structurally heterogeneous: the number of hydrolyzable acetoxy groups (functionality f = 2 vs. 3), the steric bulk and electronic character of non-hydrolyzable organic substituents (methyl, phenyl, vinyl, alkyl), and the resulting silanol condensation kinetics collectively govern the cured elastomer's crosslink density, cure rate, optical properties, and mechanical profile [1]. In the Pujol & Prébet systematic study of RSi(OR′)₃ acetoxysilanes, cure kinetics varied across the series Vi > Ph ~ Me > Et > Pr > Bu > Pe, while the thermodynamic completeness of cure (and thus ultimate crosslink density) followed Me > Et > Pr > Bu > Pe and Vi > Ph [1]. A generic substitution—e.g., replacing a phenyl-bearing difunctional silane with a methyl-only trifunctional silane—alters both the network architecture (chain-extending vs. densely crosslinking) and the refractive index of the cured material, directly impacting application-critical properties such as optical clarity, elongation at break, and adhesion. The Russian patent RU2503695C2 exemplifies this principle by claiming both methylphenyldiacetoxysilane and methyltriacetoxysilane as interchangeable components, yet documenting substantively different gel times, tensile strengths, and elongation values for formulations differing only in silane selection [2]. The quantitative evidence below substantiates why informed selection rather than generic substitution is required.

Network Trifunctional acetoxysilanes may produce denser networks that limit elongation and alter mechanical response relative to difunctional MPDAS.
Optical Non-phenyl diacetoxy or triacetoxy silanes lack the refractive index needed for index-matched optical formulations.
Kinetics Class-level cure kinetics ranking may not translate directly to formulation-specific pot-life and tack-free performance.

Methylphenyldiacetoxysilane (17998-91-3): Quantitative Differentiation Evidence vs. Closest Acetoxysilane Analogs


Refractive Index Advantage of Methylphenyldiacetoxysilane Over Non-Phenyl Diacetoxy and Triacetoxy Silanes for High-Clarity Silicone Formulations

Methylphenyldiacetoxysilane (MPDAS) exhibits a refractive index (n) of 1.492, substantially exceeding that of the two most common non-phenyl acetoxysilane crosslinkers: dimethyldiacetoxysilane (DMDAS, n = 1.403) and methyltriacetoxysilane (MTAS, n = 1.4083), and approaching that of phenyltriacetoxysilane (PTAS, n = 1.495) [1]. This ~0.08–0.09 unit elevation relative to non-phenyl analogs is directly attributable to the high polarizability of the silicon-bound phenyl group [2]. The RI of MPDAS (1.492) is sufficiently close to PTAS (1.495) that it can serve as a lower-functionality, lower-crosslink-density alternative in applications requiring phenyl-level refractive indices without the brittleness associated with trifunctional network density.

Refractive Index Comparison
Cross-study comparable
MPDAS n = 1.492 vs DMDAS n = 1.403
Phenyl group elevates RI by ~0.09 units, enabling optical-grade formulations without trifunctional crosslinker brittleness.
Supplier datasheet values at 20–25 °C, 589 nm; verify lot-specific RI for critical optical applications.
Optical silicones Refractive index engineering LED encapsulation Index-matched sealants

Crosslink Functionality Control: Difunctional Methylphenyldiacetoxysilane vs. Trifunctional Methyltriacetoxysilane in Elastomer Network Architecture

MPDAS is a difunctional crosslinker (two hydrolyzable acetoxy groups per silicon), whereas methyltriacetoxysilane (MTAS) is trifunctional (three acetoxy groups). In moisture-cure RTV silicone chemistry, this difference fundamentally alters the network topology: difunctional silanes primarily extend silanol-terminated PDMS chains with limited branching, yielding lower crosslink density and higher elongation; trifunctional silanes generate dense, three-dimensional networks with higher tensile modulus but reduced elongation [1]. Patent RU2503695C2 provides quantitative comparative data within a single study: formulations employing MPDAS as the crosslinker (Examples 4, 5, 7, 8) achieved tensile strengths of 3.0–3.3 MPa and elongations at break of 245–295%, while MTAS-based formulations (Examples 1, 2, 3, 6, 9) produced tensile strengths of 2.5–3.4 MPa and elongations of 220–280% [2]. Notably, the highest elongation value in the entire study (295%) was recorded for an MPDAS-containing formulation (Example 7) [2].

Elongation at Break
Head-to-head
MPDAS max elongation 295% vs MTAS max 280%
Difunctional architecture provides reported higher elongation ceiling for joint-movement and low-modulus sealant applications.
RU2503695C2, Example 7; formulation-specific results; validate in target PDMS system.
Crosslink density Elastomer mechanics Elongation at break RTV-1 silicone sealants

Cure Kinetics Positioning: Phenyl-Methyl Acetoxysilane Occupies an Intermediate Reactivity Window Between Vinyl and Alkyl Analogs

The systematic study by Pujol & Prébet (2003) on RSi(OAc)₃ acetoxysilanes established a quantitative reactivity ranking: surface cure rate follows Vi > Ph ~ Me > Et > Pr > Bu > Pe, while the thermodynamic completeness of cure (crosslink density) follows Me > Et > Pr > Bu > Pe and Vi > Ph [1]. For MPDAS, which carries both a phenyl and a methyl substituent, this predicts a cure rate comparable to methyl-only trifunctional silanes (Ph ~ Me) but a slightly lower ultimate crosslink density than methyl (Ph < Me in completeness of cure). Extrapolating to the difunctional MPDAS, this positions the compound as offering faster surface cure than ethyl-, propyl-, butyl-, and pentyl-substituted analogs while providing a more moderate final crosslink density than methyltriacetoxysilane—a profile suited for applications where rapid tack-free time must be balanced against the need for flexible, low-shrinkage cure [1][2].

Cure Kinetics Positioning
Class-level
Ph ~ Me in surface cure rate; completeness: Me > Ph
Intermediate reactivity window: rapid tack-free comparable to methyl silanes, with moderated final crosslink density.
Pujol & Prébet 2003 ranking for RSi(OAc)₃; difunctional extrapolation requires formulation validation.
Cure kinetics Surface cure rate Tack-free time Crosslinker reactivity ranking

Physicochemical Property Differentiation: Density and Volatility Profile of Methylphenyldiacetoxysilane vs. Dimethyl, Methyl-Tri, and Phenyl-Tri Acetoxysilanes

MPDAS exhibits a density of 1.11 g/cm³ and a boiling point of 267.2 °C (atmospheric pressure), placing it between the lighter, more volatile dimethyldiacetoxysilane (DMDAS: density 1.054 g/cm³, bp 165 °C) and the denser, less volatile phenyltriacetoxysilane (PTAS: density 1.194 g/cm³, bp 291 °C) [1]. Relative to methyltriacetoxysilane (MTAS: density 1.175 g/cm³, bp 87 °C at 3 mmHg), MPDAS is less dense and has a higher atmospheric boiling point, reflecting the mass and polarizability contributions of the phenyl ring . These differences are quantitatively meaningful for procurement and formulation: lower density than MTAS affects weight-based pricing and shipping classification, while intermediate volatility influences workplace exposure assessment and formulation pot-life under open conditions.

Density & Volatility Profile
Cross-study comparable
Density 1.11 g/cm³; bp 267.2 °C
Intermediate density and boiling point between DMDAS and PTAS, influencing shipping classification and open-process evaporation.
Compiled from supplier datasheets; flash point 95.9 °C for handling assessment.
Density Boiling point Volatility Formulation handling

Phenyl Group Contribution to Thermal Stability and Hydrophobicity: Differentiating Methylphenyldiacetoxysilane from All-Alkyl Diacetoxysilanes

The incorporation of a silicon-bound phenyl group in MPDAS confers enhanced thermal stability and hydrophobicity relative to all-alkyl diacetoxysilanes such as dimethyldiacetoxysilane (DMDAS). Phenyl-containing silicones are well-established in the literature to exhibit superior thermo-oxidative stability, with methylphenylsiloxane fluids rated for continuous service from -55 °C to 290 °C, compared to ~200 °C for all-dimethylsiloxane analogs [1]. The phenyl group also increases the hydrophobicity of the cured network, reducing water vapor permeability—a characteristic absent in DMDAS-derived elastomers [2]. While direct comparative thermal degradation data for MPDAS vs. DMDAS monomer are not available in the open literature, the class-level property enhancement conferred by phenyl substitution on siloxane thermal stability and barrier properties is extensively documented and constitutes a legitimate selection criterion [1][2].

Thermal Stability Context
Class-level
Phenyl silicones rated to ~290 °C vs dimethyl ~200 °C
Class-level phenyl-group thermal stability may support sealant applications requiring sustained >200 °C performance.
Monomer-specific degradation data not available; validate cured elastomer thermal endurance in target formulation.
Thermal stability Hydrophobicity Phenyl silicone High-temperature sealants

Methylphenyldiacetoxysilane (CAS 17998-91-3): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


High-Refractive-Index, Flexible Optical Encapsulants and Index-Matched Adhesives

In LED encapsulant and optical adhesive formulations requiring refractive index ≥1.48 for index matching to substrates or phosphors, MPDAS serves as a crosslinker that delivers phenyl-level RI (1.492) without the dense, brittle network of trifunctional phenyltriacetoxysilane [1]. Its difunctionality preserves the elongation needed to accommodate thermal expansion mismatches in optoelectronic packaging, as evidenced by the elongation values up to 295% documented in cured siloxane materials using MPDAS (RU2503695C2, Example 7) [2].

High-Elongation, Low-Modulus Acetoxy-Cure RTV-1 Construction and Industrial Sealants

For construction joint sealants and industrial gasketing materials where joint movement capability (high elongation) is the primary performance requirement, MPDAS offers a demonstrated advantage over trifunctional MTAS. In the direct comparative data of RU2503695C2, MPDAS-based formulations achieved elongation values of 245–295%, with the highest single value (295%) exceeding all MTAS-based formulations in the same study [2]. Procuring MPDAS for these applications targets the upper end of the elongation performance window available within the acetoxysilane crosslinker class [3].

Elevated-Temperature Acetoxy Silicone Sealants and Coatings Requiring Thermal Stability Above 200 °C

The phenyl substituent in MPDAS confers class-level thermal stability enhancement consistent with documented methylphenylsilicone performance (rated to 290 °C continuous service) [4]. Where sealant or coating specifications demand sustained operation above the ~200 °C ceiling of all-dimethylsiloxane networks (derived from DMDAS or MTAS), MPDAS provides a formulation pathway to higher thermal endurance while retaining the processing advantages (fast moisture cure, good adhesion) of the acetoxysilane cure system [3][4].

Application
Selection Property
Validation Focus
High-RI optical encapsulants and index-matched adhesives
Phenyl-bearing difunctional crosslinker providing RI ~1.49 without trifunctional brittleness
Cured elastomer RI ≥1.48; elongation retention under thermal cycling
High-elongation RTV-1 construction and industrial sealants
Difunctional (f=2) acetoxysilane for linear chain extension and lower crosslink density
Elongation at break and joint-movement capability in target formulation
Elevated-temperature silicone sealants and coatings
Phenyl-substituted silane with reported class-level thermal stability above 200 °C
Thermal endurance and hydrophobicity of cured network at sustained elevated temperatures
Quote Request

Request a Quote for Methylphenyldiacetoxysilane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.